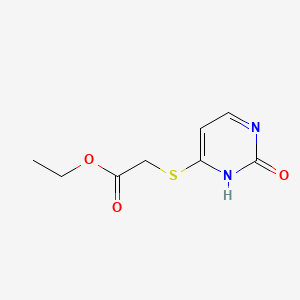
Ethyl ((2-hydroxy-4-pyrimidinyl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ((2-hydroxy-4-pyrimidinyl)thio)acetate is a chemical compound with the molecular formula C8H10N2O3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl ((2-hydroxy-4-pyrimidinyl)thio)acetate typically involves the reaction of 2-chloro-4-hydroxypyrimidine with ethyl thioacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl ((2-hydroxy-4-pyrimidinyl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl ((2-hydroxy-4-pyrimidinyl)thio)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing pyrimidine rings.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, which can be useful in studying various biochemical pathways.
Medicine: Some derivatives of this compound have exhibited pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as corrosion inhibitors or catalysts.
Wirkmechanismus
The mechanism of action of ethyl ((2-hydroxy-4-pyrimidinyl)thio)acetate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved can vary depending on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
Ethyl ((2-hydroxy-4-pyrimidinyl)thio)acetate can be compared with other similar compounds, such as:
2-thiopyrimidine derivatives: These compounds also contain a sulfur atom attached to the pyrimidine ring and exhibit similar chemical reactivity and biological activities.
Pyrimidine-2-thiol: This compound has a thiol group directly attached to the pyrimidine ring and can undergo similar oxidation and substitution reactions.
Ethyl 2-mercaptoacetate: This compound contains a thiol group and an ester group, similar to this compound, and can participate in similar chemical reactions.
Eigenschaften
CAS-Nummer |
74195-57-6 |
|---|---|
Molekularformel |
C8H10N2O3S |
Molekulargewicht |
214.24 g/mol |
IUPAC-Name |
ethyl 2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetate |
InChI |
InChI=1S/C8H10N2O3S/c1-2-13-7(11)5-14-6-3-4-9-8(12)10-6/h3-4H,2,5H2,1H3,(H,9,10,12) |
InChI-Schlüssel |
TUUWXOJYEBBXNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CSC1=CC=NC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


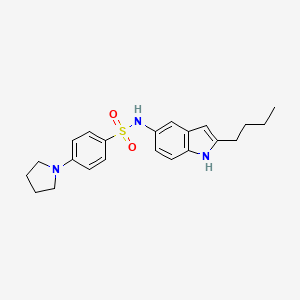
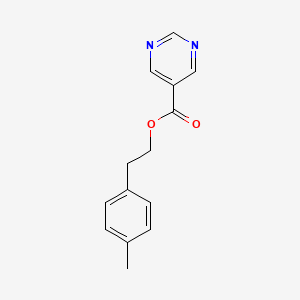

![5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B12921378.png)


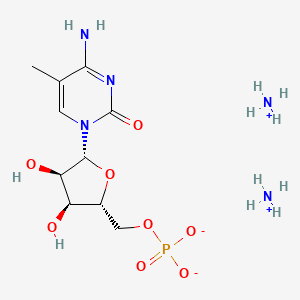
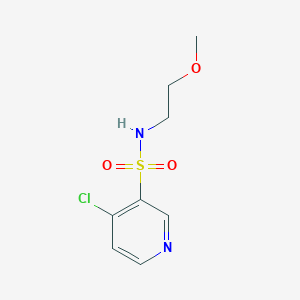
![5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B12921403.png)
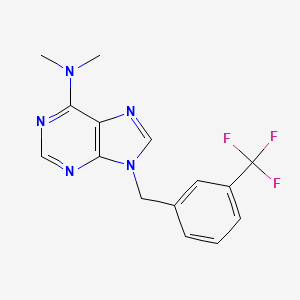
![6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12921422.png)
![[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile](/img/structure/B12921425.png)
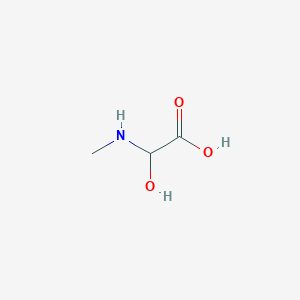
![9-Methyl-5-(4-methylbenzene-1-sulfonyl)-5,6-dihydroindeno[2,1-b]indole](/img/structure/B12921433.png)
